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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901 Get Quote

An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic acid

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 2-(3-Aminophenyl)benzoic acid (CID 21191132). It is intended for researchers,

scientists, and professionals in the field of drug development and medicinal chemistry. This

document includes tabulated data for key properties, detailed experimental protocols for its

synthesis and purification, and visual workflows to illustrate these processes. The role of this

compound as a versatile scaffold in the synthesis of biologically active molecules is also

discussed.

Chemical and Physical Properties
2-(3-Aminophenyl)benzoic acid is an organic compound featuring a biphenyl backbone with

an amine and a carboxylic acid functional group. These functional groups make it a valuable

building block in organic synthesis. A summary of its key computed and experimental properties

is presented below.
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Property Value Reference

Molecular Formula C₁₃H₁₁NO₂ [1]

Molecular Weight 213.23 g/mol [2]

Monoisotopic Mass 213.07898 Da [1]

IUPAC Name 2-(3-aminophenyl)benzoic acid [1]

CAS Number 21191132 (CID) [1]

SMILES
C1=CC=C(C(=C1)C2=CC(=C

C=C2)N)C(=O)O
[1]

InChIKey
UJLZGGUKWSTQJC-

UHFFFAOYSA-N
[1]

Predicted XLogP3 2.2 [1]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 2 [2]

Topological Polar Surface Area 63.3 Å² [2]

Appearance
Expected to be a solid at room

temperature

Storage Temperature Room Temperature [3]

Spectral Data
Detailed experimental spectral data for 2-(3-Aminophenyl)benzoic acid is not readily

available in the public domain. However, based on its structure and data from analogous

compounds like aminobenzoic acid isomers, the following spectral characteristics can be

predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR

(Predicted)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic Protons 6.5 - 8.0 Multiplet 8H
Protons on both

phenyl rings

Amine Protons ~5.3 Broad Singlet 2H -NH₂

Carboxylic Acid

Proton
>12.0 Broad Singlet 1H -COOH

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Carbonyl Carbon ~168 -COOH

Aromatic Carbons 114 - 150 Phenyl ring carbons

Note: Predicted chemical shifts are based on data for 3-aminobenzoic acid and general values

for substituted biphenyl compounds. Actual experimental values may vary depending on the

solvent and other conditions.[4]

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 2500-3300 (broad) Carboxylic acid

N-H Stretch 3300-3500 Primary amine (two bands)

C=O Stretch 1680-1710 Carboxylic acid dimer

C=C Stretch 1450-1600 Aromatic ring

C-N Stretch 1250-1360 Aromatic amine

Reference for typical IR frequencies of aminobenzoic acids.[5]
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of 2-(3-Aminophenyl)benzoic acid.

Synthesis Protocol: Suzuki Coupling
A common and effective method for synthesizing biphenyl compounds is the Suzuki coupling

reaction. This protocol outlines the synthesis of 2-(3-Aminophenyl)benzoic acid starting from

2-bromobenzoic acid and 3-aminophenylboronic acid.

Reactants:

2-Bromobenzoic acid

3-Aminophenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Solvent: 1,4-Dioxane and Water

Procedure:

Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 3-

aminophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents),

palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under an inert

atmosphere (e.g., nitrogen or argon) for 12-24 hours.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Acidify the

aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Synthetic Workflow for 2-(3-Aminophenyl)benzoic acid

Reactants

Process Output

2-Bromobenzoic Acid

Combine Reactants
in Dioxane/Water

3-Aminophenylboronic Acid

Catalyst (Pd(OAc)₂)

Base (K₂CO₃)

Reflux at 80-90 °C
(12-24h)

Acidify with HCl
Crude Product
(Precipitate)

Purification

Click to download full resolution via product page

A general workflow for the Suzuki coupling synthesis.

Purification Protocol: Recrystallization
Purification of the crude product is essential to remove unreacted starting materials and

byproducts. Recrystallization using a mixed solvent system is an effective method. This

protocol is adapted from methods used for similar aromatic carboxylic acids.[6]

Solvent System: Ethanol and Water
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Procedure:

Dissolution: Place the crude 2-(3-Aminophenyl)benzoic acid in an Erlenmeyer flask. Add a

minimal amount of hot 95% ethanol to completely dissolve the solid with gentle heating and

stirring.

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal

and stir for a few minutes. Filter the hot solution through a fluted filter paper to remove the

charcoal.

Crystallization: Slowly add hot deionized water to the hot ethanol solution with continuous

stirring until the solution becomes slightly turbid. If too much precipitate forms, add a small

amount of hot ethanol to redissolve it.

Cooling: Remove the flask from the heat source and allow it to cool slowly to room

temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30

minutes.

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture

and dry them under vacuum.
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Purification by Recrystallization

Crude Product

Dissolve in
minimal hot ethanol

Add hot water
to turbidity

Slowly cool to
room temperature

Cool in ice bath

Collect crystals via
vacuum filtration

Wash with cold solvent
and dry under vacuum

Pure Crystalline Product

Click to download full resolution via product page

Workflow for the purification via recrystallization.

Analytical Protocol: NMR Sample Preparation
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Proper sample preparation is critical for obtaining high-quality NMR spectra for structural

verification.[7]

Materials:

Purified 2-(3-Aminophenyl)benzoic acid

Deuterated solvent (e.g., DMSO-d₆)

NMR tube

Pipette and vial

Procedure:

Weighing: Accurately weigh approximately 5-10 mg of the purified product for ¹H NMR (20-50

mg for ¹³C NMR).

Dissolution: Transfer the solid to a small vial and add approximately 0.6-0.7 mL of deuterated

solvent (DMSO-d₆ is suitable for dissolving both the amine and carboxylic acid

functionalities).

Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.

Transfer: Using a pipette, transfer the clear solution into a clean, dry NMR tube.

Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the

spectrum.

NMR Sample Preparation Workflow

Purified Sample
Weigh 5-10 mg

of sample
Dissolve in

~0.7 mL DMSO-d₆
Transfer solution

to NMR tube
Ready for

NMR Analysis

Click to download full resolution via product page

Workflow for preparing a sample for NMR analysis.
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Biological Context and Potential Applications
While 2-(3-Aminophenyl)benzoic acid itself is not widely reported to have specific biological

activities, its structural motif is of significant interest in medicinal chemistry. Aminobenzoic acid

derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-

inflammatory, and anticancer properties.[8][9]

For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated

for activities such as:

Antiproliferative Activity: Cinnamoyl derivatives of aminobenzamides have been shown to act

as antitubulin agents, inhibiting the growth of various cancer cell lines.[10]

Antimycobacterial Activity: Phenylaminobenzoic acid derivatives have demonstrated in vitro

activity against Mycobacterium tuberculosis.[11]

Antimicrobial Agents: The general class of benzoic acid derivatives is widely used in food

preservation and pharmaceuticals for its antimicrobial properties.[8]

Therefore, 2-(3-Aminophenyl)benzoic acid serves as a key starting material or scaffold. Its

two reactive handles—the amine and carboxylic acid groups—allow for diverse chemical

modifications to generate libraries of novel compounds for drug discovery screening.
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Role as a Chemical Scaffold

Chemical Modification

Potential Biological Activities

2-(3-Aminophenyl)benzoic acid
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Carboxylic Acid (-COOH)
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Logical diagram of its use in drug discovery.

Conclusion
2-(3-Aminophenyl)benzoic acid is a well-defined chemical entity with properties that make it a

valuable intermediate in organic synthesis. This guide has provided a summary of its

physicochemical and spectral characteristics, along with detailed, practical protocols for its

synthesis, purification, and analysis. Its primary significance lies in its role as a versatile

scaffold for the development of new chemical entities with potential therapeutic applications in

oncology, infectious diseases, and inflammation research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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